3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
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Overview
Description
3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound belonging to the benzazepine class. Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring. This particular compound has been studied for its potential pharmacological properties, including its activity at nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves several key steps:
Starting Material: The synthesis often begins with commercially available 3-phenylpropan-1-amine.
Acylation: The amine is acylated using methyl chloroformate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of trifluoromethanesulfonic acid (CF₃SO₃H) to form the benzazepine ring.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety protocols for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces nitro or halogenated derivatives.
Scientific Research Applications
3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors.
Medicine: Investigated for potential therapeutic applications, including as a smoking cessation aid.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its activity at nicotinic acetylcholine receptors. It acts as an agonist, binding to these receptors and mimicking the action of acetylcholine . This interaction can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: Another benzazepine derivative with similar structural features.
Varenicline: A well-known nicotinic acetylcholine receptor partial agonist used for smoking cessation.
Uniqueness
3-Phenethyl-1,5-ethano-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzazepine derivatives
Properties
CAS No. |
54915-50-3 |
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Molecular Formula |
C20H24ClN |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
10-(2-phenylethyl)-10-azatricyclo[6.3.2.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C20H23N.ClH/c1-2-6-16(7-3-1)12-13-21-14-17-10-11-18(15-21)20-9-5-4-8-19(17)20;/h1-9,17-18H,10-15H2;1H |
InChI Key |
LZPCPSPYFXLOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1C3=CC=CC=C23)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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